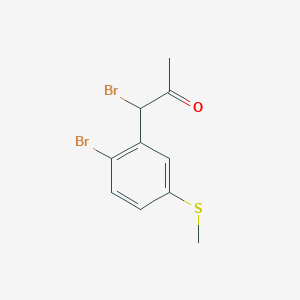
1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. It is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a compound of interest in various chemical research and industrial applications .
Métodos De Preparación
The synthesis of 1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(2-bromo-5-(methylthio)phenyl)propan-2-one. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the desired positions on the phenyl ring .
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. These methods also focus on optimizing the use of reagents and minimizing by-products to enhance the overall efficiency of the process .
Análisis De Reacciones Químicas
1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the transformation of the functional groups present in the compound .
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one exerts its effects is primarily through its interactions with various molecular targets. The bromine atoms and the methylthio group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and binding affinity to specific enzymes or receptors . These interactions can modulate biological pathways, leading to the observed effects in biological systems .
Comparación Con Compuestos Similares
1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring, leading to variations in its reactivity and applications.
2-Bromo-1-(4-(methylthio)phenyl)ethanone: This compound differs in the length of the carbon chain and the position of the bromine atom, which can affect its chemical properties and uses.
Propiedades
Fórmula molecular |
C10H10Br2OS |
|---|---|
Peso molecular |
338.06 g/mol |
Nombre IUPAC |
1-bromo-1-(2-bromo-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3 |
Clave InChI |
RGAGDDKLYSSIBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)SC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


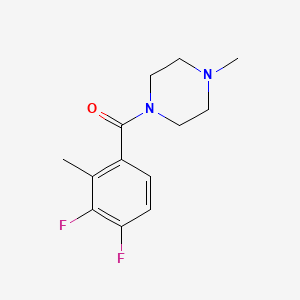

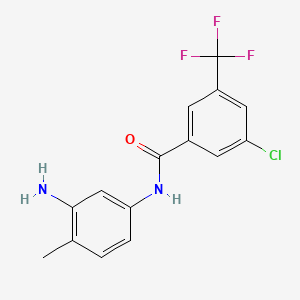

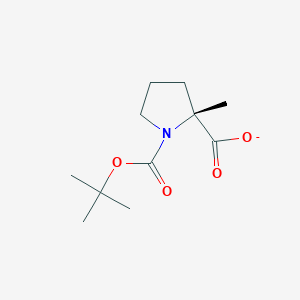
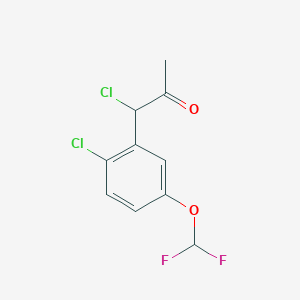
![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
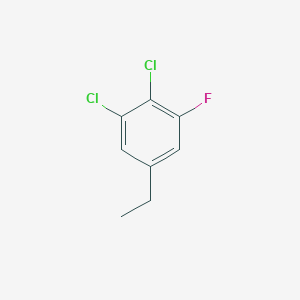

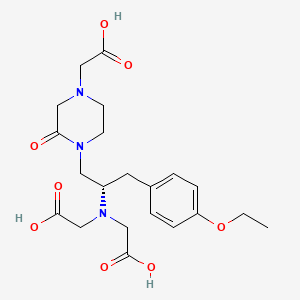
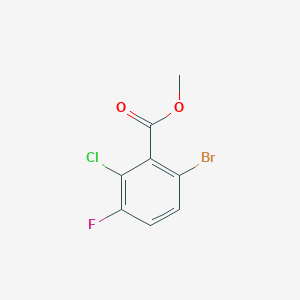
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

